molecular formula C18H25ClF2N2O B2698423 N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride CAS No. 2418713-36-5

N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride

Cat. No.: B2698423
CAS No.: 2418713-36-5
M. Wt: 358.86
InChI Key: AVUDPBPVIMAOOB-UHFFFAOYSA-N
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Description

Historical Development in Fluorinated Benzamide Research

The incorporation of fluorine into benzamide scaffolds traces its origins to mid-20th-century efforts to enhance drug metabolic stability and target affinity. Early work focused on monofluorinated analogs, but the discovery of gem-difluorocyclopropane’s unique reactivity and stability in the 1990s marked a paradigm shift. Cyclopropane’s ring strain and fluorine’s electronegativity synergize to create compounds with tailored physicochemical profiles, as seen in derivatives like N-(2,2-difluorocyclopropyl)benzamide. The addition of aminocycloheptyl groups emerged more recently, driven by the need to optimize pharmacokinetic properties through steric hindrance and hydrogen-bonding capacity.

Key milestones include the development of iron-catalyzed amidation protocols, which enabled efficient coupling of fluorinated cyclopropanes with benzamide precursors. Patent literature from the 1980s–1990s reveals industrial interest in difluorocyclopropyl-containing analgesics and antifungals, though early candidates often faced synthetic challenges. Advances in asymmetric catalysis later permitted enantioselective synthesis of cyclopropane derivatives, addressing earlier limitations in stereochemical control.

Position Within Medicinal Chemistry Landscape

This compound occupies a niche in targeting G protein-coupled receptors (GPCRs) and enzymes requiring rigid, lipophilic ligands. The 2,2-difluorocyclopropyl group enhances membrane permeability compared to nonfluorinated analogs, while the benzamide core provides a hydrogen-bonding platform for target engagement. The aminocycloheptyl moiety introduces conformational flexibility, potentially enabling adaptation to multiple binding pockets—a strategy validated in kinase inhibitors and neuropeptide modulators.

Comparative analyses with simpler fluorinated benzamides, such as N-(2-chloroethyl)benzamide, highlight its superior metabolic stability. The hydrochloride salt form improves aqueous solubility, addressing a common limitation of highly fluorinated compounds. Current research positions it as a lead candidate for neurological and oncological applications, though specific targets remain undisclosed in public literature.

Research Significance and Academic Interest

Academic interest stems from three unresolved challenges:

  • Stereochemical Complexity : The compound’s four stereocenters (cyclopropane carbons, aminocycloheptyl nitrogen, and benzamide carbonyl) necessitate precise synthetic control to avoid diastereomeric mixtures that complicate pharmacological evaluation.
  • Fluorine-Induced Reactivity : The gem-difluoro group polarizes adjacent C–C bonds, enabling ring-opening reactions under physiological conditions—a property exploited for prodrug activation but requiring stabilization for direct-acting agents.
  • Aminocycloheptyl Conformations : Seven-membered rings adopt multiple chair-like conformations, complicating structure-activity relationship (SAR) studies. Dynamic NMR analyses suggest that the aminocycloheptyl group samples at least three low-energy states in solution.

These features make the compound a testbed for new synthetic methodologies, including photoredox-mediated cyclopropanation and computational conformational analysis.

Current Knowledge Gaps in Fluorinated Cyclopropyl Benzamides

Despite progress, critical gaps persist:

  • Enantioselective Synthesis : Existing routes to 2,2-difluorocyclopropanes rely on stoichiometric chiral auxiliaries rather than catalytic asymmetric methods, limiting scalability.
  • In Vivo Stability : Fluorinated cyclopropanes are prone to hepatic CYP450-mediated defluorination, but predictive models for metabolic lability remain underdeveloped.
  • Target Identification : While computational docking suggests affinity for serotonin receptors and carbonic anhydrases, experimental validation is absent.

Properties

IUPAC Name

N-[(1-aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O.ClH/c19-18(20)11-15(18)13-7-3-4-8-14(13)16(23)22-12-17(21)9-5-1-2-6-10-17;/h3-4,7-8,15H,1-2,5-6,9-12,21H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUDPBPVIMAOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC(=O)C2=CC=CC=C2C3CC3(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride involves multiple steps. The process typically starts with the preparation of the cycloheptyl amine derivative, followed by the introduction of the difluorocyclopropyl group. The final step involves the formation of the benzamide structure and the addition of hydrochloride to form the salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzamide derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Antipsychotic Activity

Research has demonstrated that benzamides, including the compound , exhibit neuroleptic properties. Studies have shown that derivatives of benzamides can effectively inhibit apomorphine-induced stereotyped behaviors in animal models, suggesting their potential use as antipsychotic agents. For instance, modifications in the structure of benzamides have led to compounds that are significantly more potent than traditional antipsychotics like haloperidol .

Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory capabilities of benzamide derivatives. The inhibition of tumor necrosis factor-alpha (TNF-alpha) production by these compounds suggests a mechanism through which they may modulate inflammatory responses. This effect is linked to the inhibition of the NF-kappaB pathway, which is crucial in regulating inflammation and apoptosis .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies of N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide indicate that specific structural modifications can enhance its pharmacological efficacy. The introduction of various substituents on the benzamide core has been correlated with increased potency and selectivity for certain biological targets .

Interaction with Neurotransmitter Systems

The compound's interaction with neurotransmitter systems, particularly dopamine and serotonin receptors, positions it as a candidate for treating psychiatric disorders. Its ability to modulate these pathways could lead to reduced side effects compared to existing treatments .

Potential for Combination Therapies

The compound's unique mechanism may also allow it to be used in combination therapies for enhanced efficacy against resistant forms of psychosis or inflammation-related conditions. Ongoing research into combination strategies could provide insights into optimizing treatment regimens for patients .

Data Summary Table

Application AreaFindingsReferences
Antipsychotic ActivityPotent inhibition of apomorphine-induced behaviors in rats
Anti-inflammatory PropertiesInhibition of TNF-alpha production via NF-kappaB pathway
Structure-Activity RelationshipEnhanced potency with specific structural modifications
Clinical ImplicationsPotential for combination therapies; improved safety profiles observed

Mechanism of Action

The mechanism of action of N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzamide Derivatives
Compound Name Benzamide Substituent Amine Group Fluorination Salt Form Reference
Target Compound 2-(2,2-Difluorocyclopropyl) (1-Aminocycloheptyl)methyl Yes Hydrochloride -
AMTB Hydrochloride 2-{[(3-Methylphenyl)methyl]oxy} 3-Aminopropyl + Thienylmethyl No Hydrochloride
Encenicline Hydrochloride 7-Chlorobenzo[b]thiophene-2-carboxamide R-3-Aminoquinuclidine No Hydrochloride
N-(Benzimidazol-1-yl methyl)-Benzamide Derivatives Varied (e.g., 2-chlorophenyl) Benzimidazolyl-methyl No Free base
2-(2,2-Difluorocyclopropyl)ethan-1-amine Hydrochloride N/A Ethanamine linked to difluorocyclopropyl Yes Hydrochloride

Key Observations :

Fluorination: The target compound and 2-(2,2-difluorocyclopropyl)ethan-1-amine hydrochloride () share the difluorocyclopropyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Amine Groups: The (1-aminocycloheptyl)methyl group distinguishes the target compound from AMTB (linear aminopropyl) and Encenicline (rigid quinuclidine). The seven-membered cycloheptyl ring may influence binding kinetics due to conformational flexibility .

Salt Form : Hydrochloride salts are common in CNS-targeting drugs (e.g., Encenicline) to improve aqueous solubility and blood-brain barrier penetration .

Pharmacological and Functional Comparisons

Table 2: Reported Activities of Structural Analogs
Compound Name Pharmacological Target Activity Reference
AMTB Hydrochloride TRPM8 Ion Channel Selective blocker; analgesic in murine models
Encenicline Hydrochloride α7 nAChR Cognitive enhancer for Alzheimer’s disease
N-(Benzimidazol-1-yl methyl)-Benzamide Derivatives COX-2/5-LOX Anti-inflammatory and analgesic (100 mg/kg dose)
2-Azetidinone-Benzamide Hybrids Microbial enzymes Antimicrobial (Gram+/Gram- bacteria, fungi)

Inferences for the Target Compound :

  • Fluorination could fine-tune selectivity .
  • CNS Applications : The hydrochloride salt and rigid benzamide core align with Encenicline’s design for CNS penetration, hinting at possible neuropharmacological utility .
  • Anti-Inflammatory Potential: Benzimidazole-linked benzamides () show COX-2/5-LOX inhibition, but the target compound’s difluorocyclopropyl group may alter this activity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Name Molecular Formula Molar Mass (g/mol) Key Features
Target Compound C₁₈H₂₄ClF₂N₂O ~366.85* Difluorocyclopropyl, cycloheptylamine
2-(2,2-Difluorocyclopropyl)ethan-1-amine Hydrochloride C₅H₁₀ClF₂N 157.59 Fluorinated cyclopropane, short-chain amine
AMTB Hydrochloride C₂₀H₂₅ClN₂O₂S 400.94 Thienylmethyl, methoxybenzamide

*Estimated based on structural components.

Key Notes:

  • The target compound’s higher molar mass (vs. ’s amine) reflects its extended benzamide scaffold, which may impact pharmacokinetics (e.g., longer half-life).
  • Fluorination increases electronegativity and may enhance receptor binding affinity compared to non-fluorinated analogs like Encenicline .

Biological Activity

N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide;hydrochloride is a compound that exhibits significant biological activity, particularly in the context of pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C_{13}H_{17}F_2N_1O
  • Molecular Weight : 239.28 g/mol
  • CAS Number : [Insert CAS number if available]
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems and could potentially influence pathways related to pain management and neuroprotection.

Key Mechanisms:

  • Receptor Interaction : The compound is believed to interact with various receptors, including those involved in the central nervous system (CNS), which may contribute to its analgesic properties.
  • Enzyme Inhibition : It may inhibit certain enzymes that are crucial in metabolic pathways, thereby altering physiological responses.

Antitumor Activity

Recent research indicates that compounds structurally similar to this compound exhibit promising antitumor activities. For instance, studies on related benzamide derivatives have shown significant inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression.

  • Example Study : A related compound demonstrated IC50 values of 95.2 nM against HDAC1, indicating potential for development as an antitumor agent .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. This aligns with findings from studies on similar compounds that have shown effectiveness in models of neurodegenerative diseases.

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the efficacy of a benzamide derivative in inhibiting tumor growth in A2780 and HepG2 cell lines. The results indicated a significant reduction in cell viability, supporting the hypothesis that similar compounds could be effective in cancer therapy .
  • Neuroprotection :
    • Research on related compounds has shown protective effects against oxidative stress in neuronal cells, suggesting that this compound may also exhibit similar protective mechanisms .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Antitumor ActivityHDAC Inhibition
NeuroprotectionNeurotransmitter Modulation
Analgesic EffectsReceptor Interaction

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing N-[(1-Aminocycloheptyl)methyl]-2-(2,2-difluorocyclopropyl)benzamide hydrochloride, and how are intermediates characterized? A:

  • Step 1 : Start with Boc-protected 1-aminocycloheptylmethanol. Deprotect using HCl/dioxane to generate the free amine .
  • Step 2 : Couple the amine with 2-(2,2-difluorocyclopropyl)benzoyl chloride in anhydrous DCM under basic conditions (e.g., triethylamine). Monitor via TLC .
  • Step 3 : Isolate the hydrochloride salt by treating the crude product with HCl gas in ether, followed by recrystallization from methanol/ethyl acetate .
  • Characterization : Confirm intermediates via 1^1H NMR (e.g., δ 8.27 ppm for amine protons in DMSO-d6_6) and ESI-MS (e.g., m/z 361.3 [M+H]+^+) .

Advanced Reaction Optimization

Q: How can reaction yields be improved for the benzamide coupling step, and what factors influence regioselectivity? A:

  • Catalyst Screening : Test coupling agents like HATU or EDC/HOBt to enhance efficiency .
  • Solvent Effects : Use polar aprotic solvents (DMF or DCM) to stabilize charged intermediates.
  • Temperature Control : Optimize between 0°C (to minimize side reactions) and room temperature .
  • Monitoring : Employ LC-MS to track reaction progress and identify byproducts (e.g., over-alkylation) .

Basic Spectroscopic Characterization

Q: What NMR and MS techniques are critical for confirming the structure of this compound? A:

  • 1^1H NMR : Key signals include the cycloheptylamine protons (δ 3.01–4.25 ppm, bs) and difluorocyclopropyl protons (δ 7.30–7.55 ppm) in DMSO-d6_6 or CDCl3_3 .
  • ESI-MS : Look for [M+H]+^+ and [M−NH3_3+H]+^+ fragments to confirm molecular weight and amine loss .
  • 13^{13}C NMR : Assign the benzamide carbonyl (δ 167–170 ppm) and cyclopropane carbons (δ 100–120 ppm) .

Advanced Data Contradiction Analysis

Q: How should researchers resolve discrepancies in NMR data between batches (e.g., shifting aromatic proton signals)? A:

  • Solvent Polarity : Compare DMSO-d6_6 (δ 7.82 ppm for aromatic protons) vs. CDCl3_3 (δ 7.14 ppm) to assess solvent-induced shifts .
  • Impurity Profiling : Use HPLC with UV detection (λ = 254 nm) to identify unreacted starting materials or degradation products .
  • Crystallography : If available, obtain single-crystal X-ray data to resolve stereochemical ambiguities .

Biological Activity Profiling

Q: What in vitro assays are recommended for evaluating the compound’s bioactivity, given structural analogs? A:

  • Target Selection : Screen against Trypanosoma brucei (based on benzamide inhibitors in ) or GPCRs (due to cycloheptylamine motifs ).
  • Assay Design :
    • Use fluorescence-based binding assays for receptor targets.
    • Perform dose-response curves (IC50_{50}) in parasite viability assays .
  • Negative Controls : Include structurally similar inactive analogs (e.g., non-fluorinated cyclopropane derivatives) .

Safety and Waste Management

Q: What protocols ensure safe handling and disposal of synthetic byproducts? A:

  • Neutralization : Treat excess HCl gas with sodium bicarbonate before disposal .
  • Waste Segregation : Separate halogenated organic waste (e.g., benzoyl chloride byproducts) for incineration .
  • PPE : Use nitrile gloves and fume hoods during amine handling to prevent dermal/ocular exposure .

Structural and Conformational Analysis

Q: How does the 2,2-difluorocyclopropyl moiety influence the compound’s physicochemical properties? A:

  • Lipophilicity : The difluoro group increases logP compared to non-fluorinated analogs, enhancing membrane permeability (calculate via ClogP ).
  • Conformational Rigidity : Cyclopropane restricts bond rotation, potentially improving target binding selectivity .
  • Metabolic Stability : Fluorine atoms reduce susceptibility to oxidative metabolism in hepatic assays .

Data Validation and Reproducibility

Q: What cross-validation methods ensure analytical data reliability? A:

  • Triangulation : Correlate NMR, MS, and elemental analysis (e.g., C, H, N matching within 0.4% deviation ).
  • Batch Comparison : Replicate synthesis under identical conditions and compare spectral fingerprints .
  • Reference Standards : Use commercially available benzamide derivatives (e.g., Procainamide HCl ) as internal controls.

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